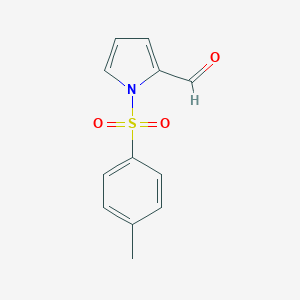

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde derivatives and related compounds involves several key steps, including bromination, Suzuki coupling, and condensation reactions. Knight et al. (2003) reported the preparation of a stable crystalline derivative, 2-bromo-N-(p-toluenesulfonyl)pyrrole, which serves as an excellent substrate for further coupling reactions, highlighting the compound's versatility in synthesis (Knight et al., 2003). Additionally, efficient conditions for the synthesis of dihydropyrrolo[3,2-b]pyrrole derivatives using p-toluenesulfonic acid as a catalyst have been developed, showcasing the compound's role in facilitating high-yield reactions (Krzeszewski et al., 2014).

Molecular Structure Analysis

The molecular structure and the nature of bonding within 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde derivatives have been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. Singh and Rawat (2013) performed a detailed spectral analysis and structural elucidation of ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate, revealing insights into the molecule's geometry and electronic properties through quantum chemical calculations (Singh & Rawat, 2013).

Chemical Reactions and Properties

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde and its derivatives participate in a wide range of chemical reactions, serving as key intermediates in the synthesis of complex molecules. For example, the compound has been used in cyclocondensation reactions to synthesize pyrrolo[1,2-a]azaarenes, demonstrating its utility in constructing heterocyclic compounds with potential biological activity (Chang & Wu, 2019).

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

-

Scientific Field: Biochemistry

- Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which would include “1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These compounds have various biological functions .

- Methods of Application : These compounds are typically isolated from natural sources using various extraction and purification techniques .

- Results or Outcomes : The physiological activities of these compounds are being studied. For example, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

-

Scientific Field: Natural Product Chemistry

- Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including “1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde”, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms . These compounds are believed to have various biological functions .

- Methods of Application : These compounds are typically isolated from their natural sources using various extraction and purification techniques .

- Results or Outcomes : The physiological activities of these compounds are being studied. For example, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

-

Scientific Field: Biochemical Research

-

Scientific Field: Chemical Research

- Application : “1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde” is a chemical compound used in research . Its molecular formula is C12H11NO3S and it has a molecular weight of 249.28 .

- Results or Outcomes : The results or outcomes would also depend on the specific research context. As a chemical reagent, this compound could be used to synthesize other compounds or to carry out specific chemical reactions .

-

Scientific Field: Biochemical Research

- Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

- Results or Outcomes : The results or outcomes would also depend on the specific research context. As a chemical reagent, this compound could be used to synthesize other compounds or to carry out specific chemical reactions .

Safety And Hazards

The safety data sheet for 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought . It is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJROQSNDRWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408636 | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

CAS RN |

102619-05-6 | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)

![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)